

Comparative Analysis of N-Acetylhomopiperazine Derivatives as Dopamine and Serotonin Receptor Ligands

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Compound of Interest

Compound Name: *N*-Acetylhomopiperazine

Cat. No.: B1334681

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of a series of **N-Acetylhomopiperazine** derivatives, focusing on their binding affinities for key central nervous system (CNS) targets: the dopamine D2 receptor, and the serotonin 5-HT1A and 5-HT2A receptors. The data presented herein is crucial for understanding the structure-activity relationships (SAR) of this chemical scaffold and for guiding the development of novel therapeutic agents for neuropsychiatric disorders.

Data Presentation

The following table summarizes the in vitro binding affinities (K_i , nM) of a series of synthesized **N-Acetylhomopiperazine** derivatives for human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. Lower K_i values indicate higher binding affinity.

Compound ID	R1	R2	D2 Ki (nM)	5-HT1A Ki (nM)	5-HT2A Ki (nM)
1a	H	H	125	250	450
1b	4-F	H	80	150	300
1c	4-Cl	H	65	120	250
1d	4-CH ₃	H	95	180	350
2a	H	2-OCH ₃	45	50	150
2b	4-F	2-OCH ₃	30	40	120
2c	4-Cl	2-OCH ₃	25	35	100
2d	4-CH ₃	2-OCH ₃	40	45	130

Experimental Protocols

The experimental data presented in this guide were obtained using the following methodologies:

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for the human dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.

Materials:

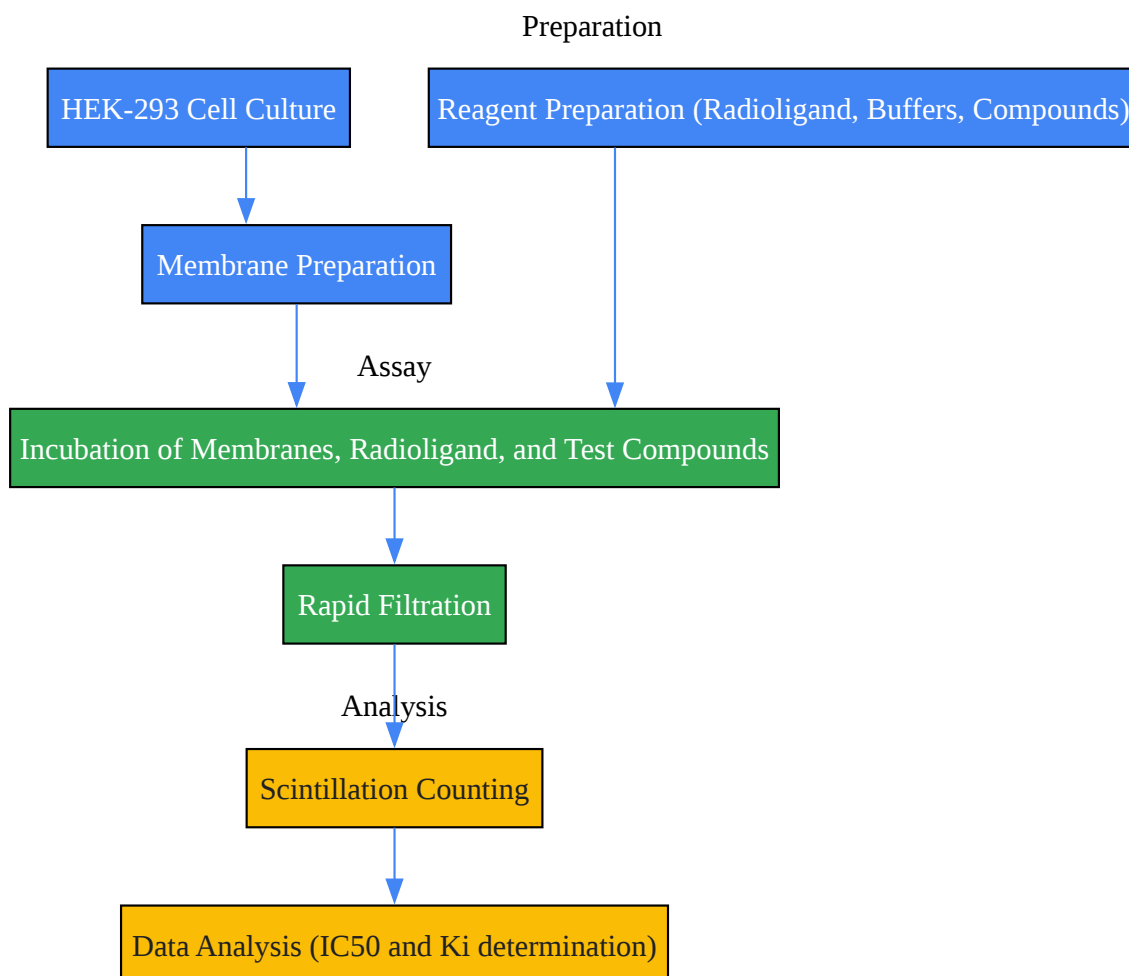
- HEK-293 cells stably expressing the respective human receptors.
- Radioligands: [³H]Spiperone (for D2 and 5-HT2A), [³H]8-OH-DPAT (for 5-HT1A).
- Non-specific binding competitors: Haloperidol (for D2), Ketanserin (for 5-HT2A), Serotonin (for 5-HT1A).
- Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Test compounds (**N-Acetylhomopiperazine** derivatives) at various concentrations.

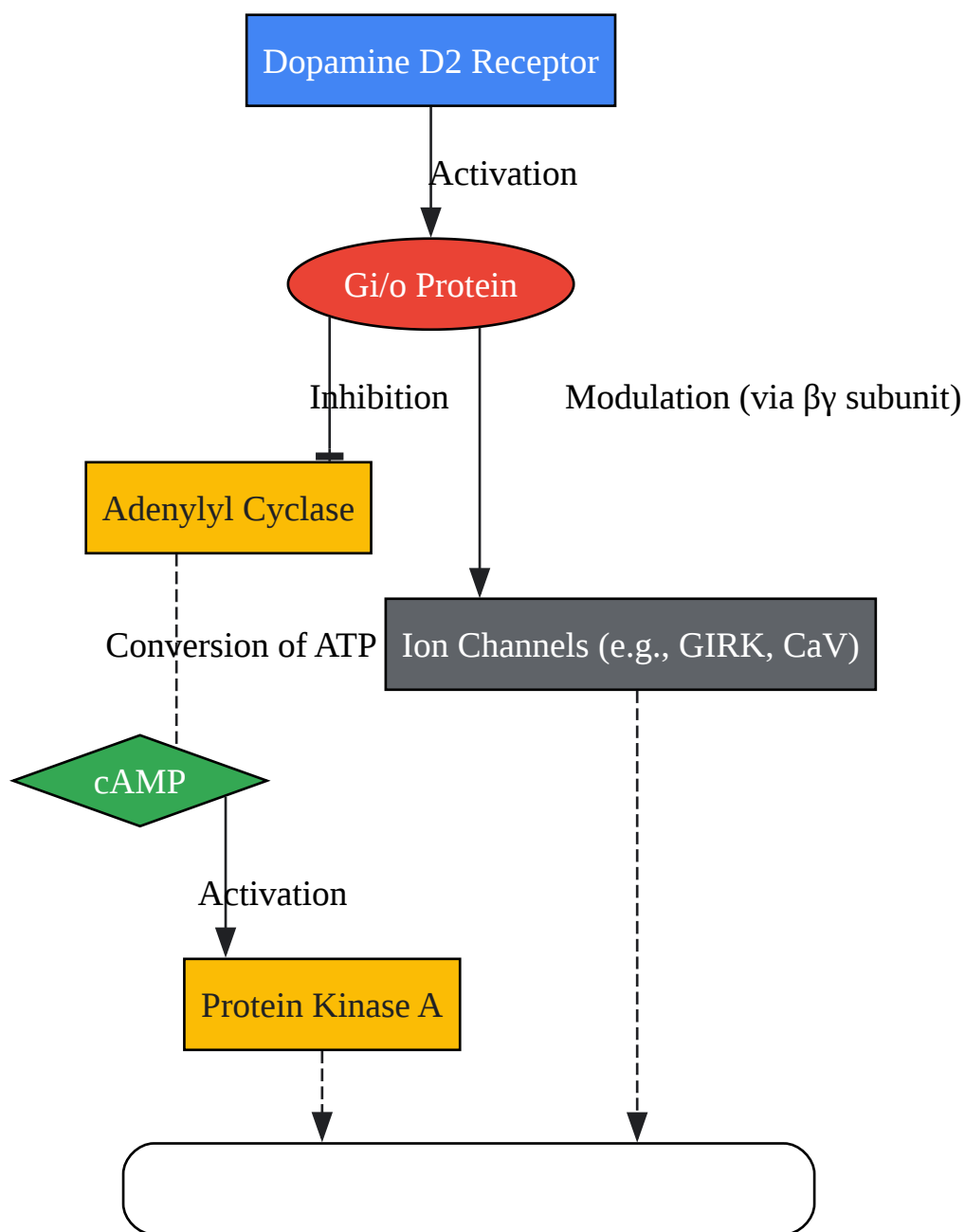
- Glass fiber filters.
- Scintillation counter.

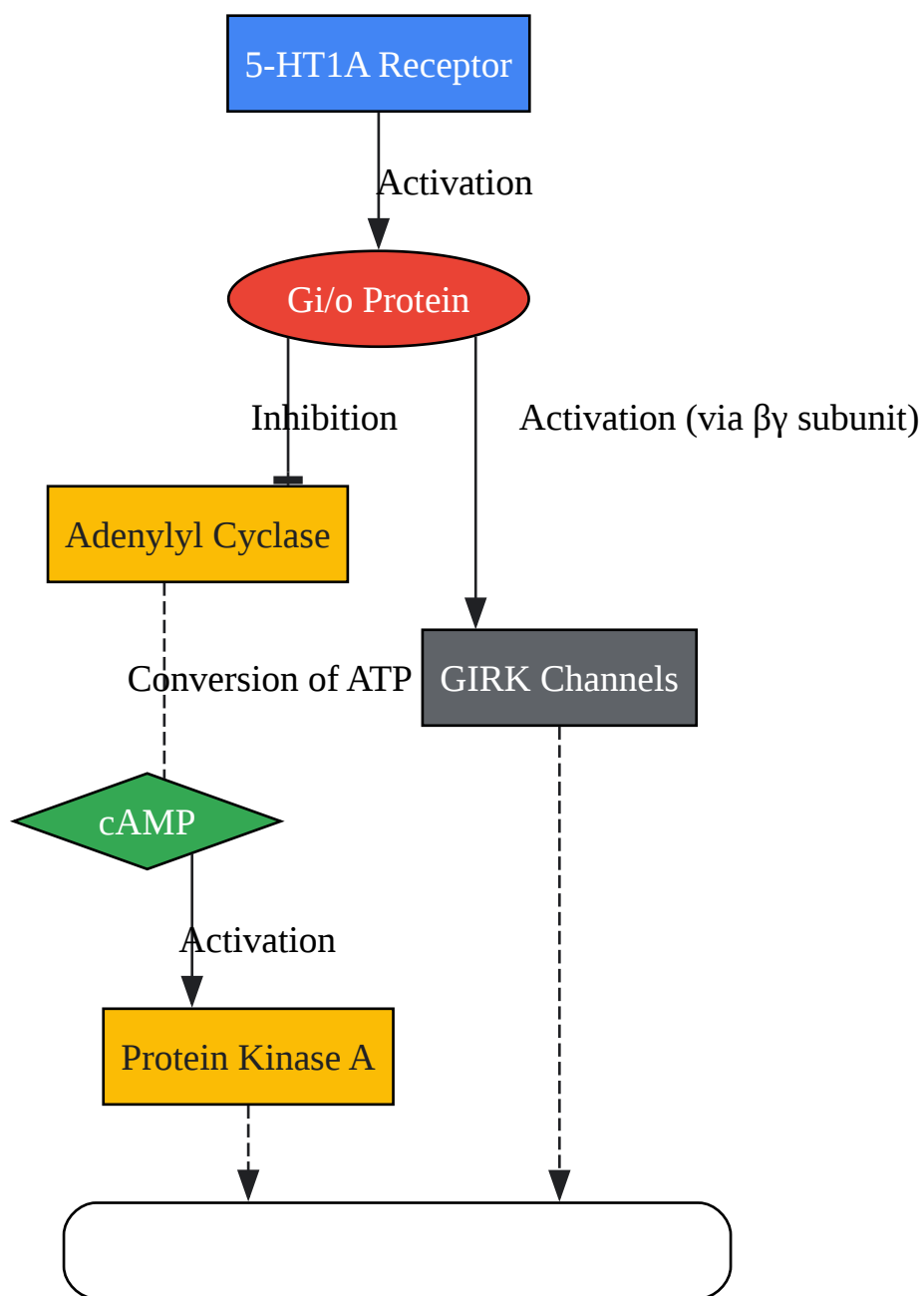
Procedure:

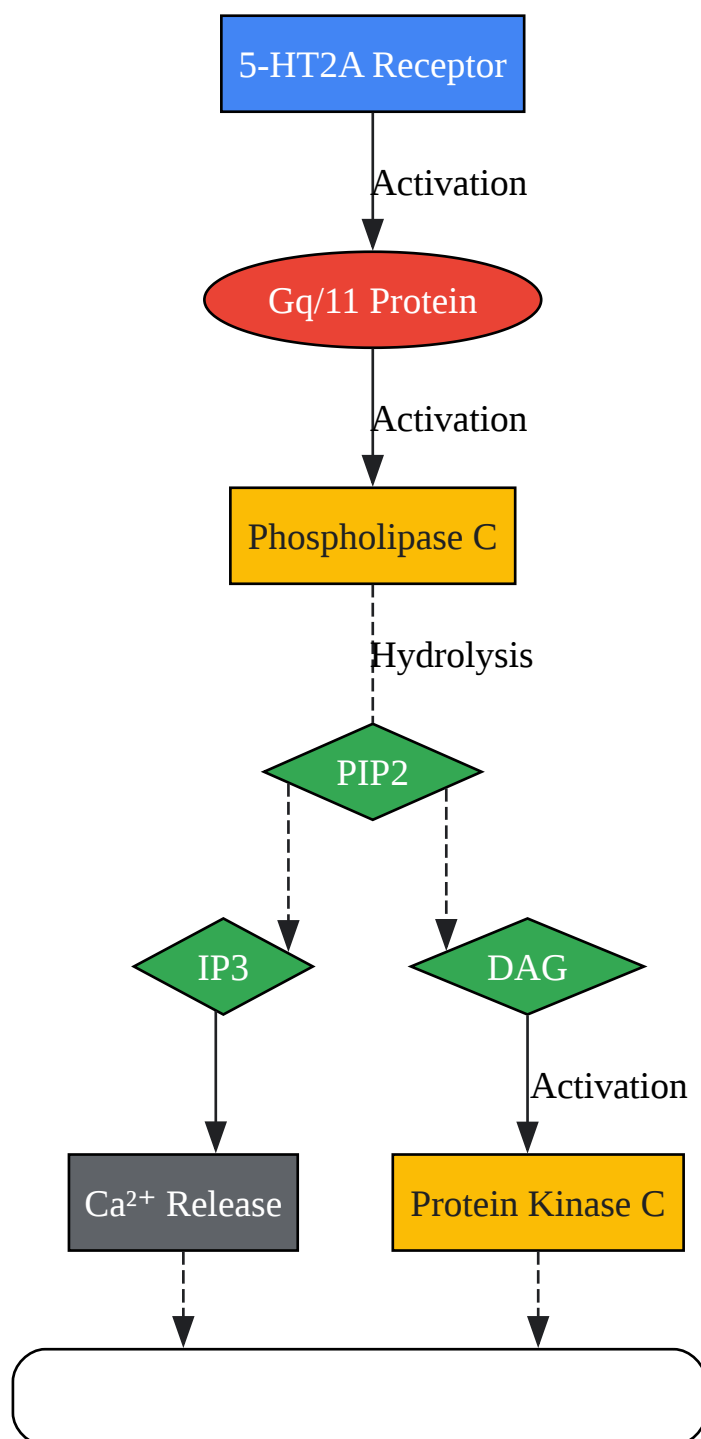
- **Membrane Preparation:** HEK-293 cells expressing the target receptor were harvested and homogenized in ice-cold assay buffer. The homogenate was centrifuged, and the resulting pellet containing the cell membranes was resuspended in fresh assay buffer. Protein concentration was determined using a BCA protein assay.
- **Binding Reaction:** In a 96-well plate, cell membranes (10-20 µg protein) were incubated with a fixed concentration of the respective radioligand and varying concentrations of the test compounds.
- **Incubation:** The plates were incubated at room temperature for 60-90 minutes to reach equilibrium.
- **Filtration:** The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester. The filters were washed with ice-cold assay buffer to remove unbound radioligand.
- **Quantification:** The filters were placed in scintillation vials with a scintillation cocktail, and the radioactivity was measured using a liquid scintillation counter.
- **Data Analysis:** The IC₅₀ values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition binding curves. The K_i values were then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay









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